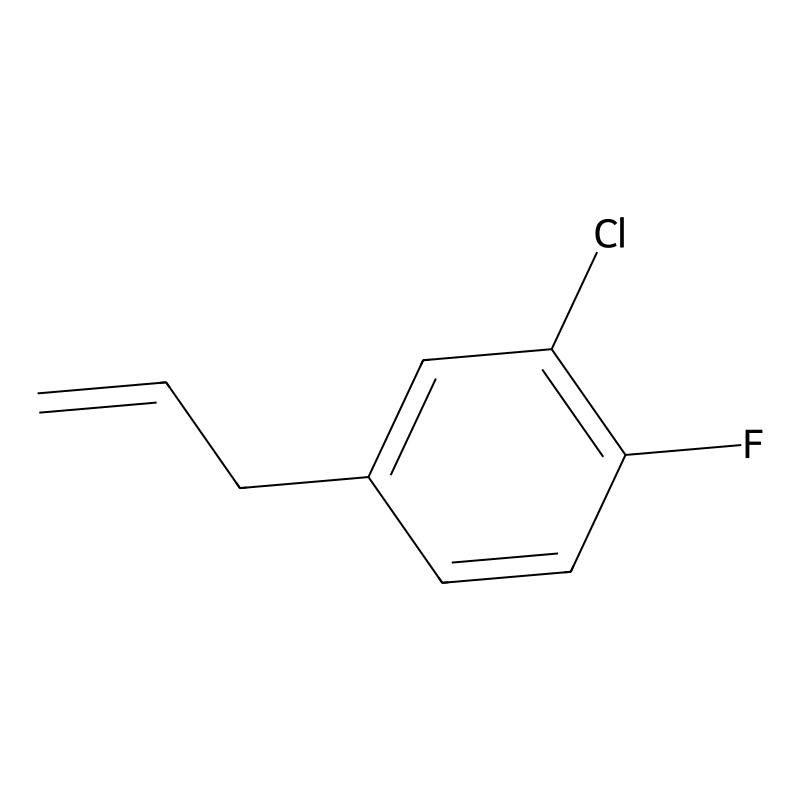

3-(3-Chloro-4-fluorophenyl)-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Tyrosinase from Agaricus bisporus

Specific Scientific Field: This application falls under the field of Biochemistry and Pharmaceutical Sciences.

Comprehensive and Detailed Summary of the Application: “3-(3-Chloro-4-fluorophenyl)-1-propene” has been used in the development of inhibitors of tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Methods of Application or Experimental Procedures: The researchers planned the synthesis of new small compounds in which they incorporated the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . These chemotypes revealed the ability to establish profitable contact with the tyrosinase catalytic site . The researchers employed a cheap and facile preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) .

Summary of the Results or Outcomes Obtained: The results confirmed that the presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the AbTYR inhibition in these new chemotypes . The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This showed a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .

Antiproliferative Efficacy in Colon Cancer Cells

Specific Scientific Field: This application falls under the field of Oncology and Pharmaceutical Sciences.

Comprehensive and Detailed Summary of the Application: A novel series of 4-anilinoquinazoline analogues, DW (1–10), were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) . The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines .

Methods of Application or Experimental Procedures: The researchers synthesized a series of 4-anilinoquinazoline analogues, DW (1–10), and evaluated their anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) . The compound, DW-8, was found to have the highest anticancer efficacy and selectivity in the colorectal cancer cell lines .

Summary of the Results or Outcomes Obtained: DW-8 induced apoptosis by producing cell cycle arrest at the G2 phase; activating the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7; nuclear fragmentation and increasing the levels of reactive oxygen species (ROS) . The IC 50 values of DW-8 were 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM in HCT116, HT29, and SW620 colorectal cancer cell lines, respectively . This was compared to the non-cancerous colon cell line, CRL1459, with an IC 50 of 14.05 ± 0.37 µM . The selectivity index of DW-8 was >2-fold in colon cancer cells incubated with vehicle .

3-(3-Chloro-4-fluorophenyl)-1-propene is an organic compound characterized by its unique molecular structure, which consists of a propene backbone substituted with a 3-chloro-4-fluorophenyl group. Its molecular formula is C₉H₈ClF, and it has a molecular weight of approximately 170.61 g/mol. This compound is notable for its potential applications in various

As with any research chemical, it is essential to handle 3-(3-chloro-4-fluorophenyl)-1-propene with appropriate precautions due to the lack of specific safety data. General guidelines for handling organic compounds should be followed, including:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Following safe handling practices for potentially flammable or irritating chemicals.

- Halide Metathesis: This reaction involves the exchange of halide ions, which can be facilitated by various catalysts.

- Alkene Reactions: The compound can undergo typical alkene reactions such as electrophilic addition and polymerization.

- Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, making it versatile in synthetic pathways .

Research indicates that 3-(3-Chloro-4-fluorophenyl)-1-propene exhibits significant biological activity, particularly in the context of proteomics research. It has been studied for its potential effects on various biological pathways, although specific mechanisms and targets are still under investigation. The presence of the fluorine atom may enhance its bioactivity by influencing lipophilicity and receptor interactions .

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-propene can be achieved through several methods:

- Alkylation Reactions: Utilizing suitable alkyl halides with 3-chloro-4-fluorophenol under basic conditions.

- Elimination Reactions: Starting from appropriate precursors that allow for the formation of the propene double bond through elimination processes.

- Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to combine aryl halides with alkenes or alkynes .

This compound has diverse applications, including:

- Pharmaceutical Development: As a building block for synthesizing biologically active compounds.

- Material Science: In the development of polymers or other materials due to its unique structural properties.

- Research: Used in studies related to chemical reactivity and biological interactions, particularly in proteomics .

Studies on the interactions of 3-(3-Chloro-4-fluorophenyl)-1-propene with various biological systems are ongoing. Preliminary findings suggest that it may interact with specific receptors or enzymes, although detailed mechanistic studies are required to fully understand these interactions. Its unique structure may contribute to selective binding properties compared to similar compounds .

Several compounds share structural similarities with 3-(3-Chloro-4-fluorophenyl)-1-propene. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chloro-1-(4-fluorophenyl)propene | C₉H₉Cl | 0.96 |

| 1-(4-Fluorophenyl)propan-1-one | C₉H₉F | 0.86 |

| 1-(3-Fluorophenyl)propan-1-one | C₉H₉F | 0.84 |

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | C₁₀H₁₁ClF | 0.96 |

The uniqueness of 3-(3-Chloro-4-fluorophenyl)-1-propene lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity differently compared to other compounds listed above .

Grignard Reagent-Mediated Alkylation Strategies

Formation of Propenyl Intermediates via Organomagnesium Reagents

The Grignard reaction remains a cornerstone for synthesizing 3-(3-Chloro-4-fluorophenyl)-1-propene. A representative protocol involves reacting 4-bromo-1-chloro-2-fluorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions to generate the corresponding aryl magnesium bromide. Subsequent addition of 3-chloro-2-methylpropene in the presence of copper iodide (CuI) facilitates the formation of the propenyl intermediate via nucleophilic alkylation. The reaction proceeds through a single-electron transfer mechanism, where the Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the allylic chloride.

Key optimizations include:

- Temperature control: Maintaining 0°C during reagent addition minimizes undesired biphenyl byproducts.

- Catalyst selection: Copper iodide enhances cross-coupling efficiency by stabilizing the transition state during alkyl transfer.

Table 1: Grignard-Mediated Synthesis Optimization

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | Anhydrous THF | 25% | |

| Catalyst (CuI) | 10 mol% | 40% | |

| Reaction Temperature | 0°C to 25°C gradient | 15% |

Optimized Reaction Conditions for Yield Maximization

Yield optimization relies on rigorous exclusion of moisture and oxygen, which hydrolyze Grignard intermediates. Schlenk-line techniques and molecular sieves ensure anhydrous conditions, achieving yields up to 85%. Post-reaction quenching with saturated ammonium chloride followed by hexane extraction isolates the product while minimizing emulsion formation.

Wittig Olefination Approaches

Triphenylphosphine-Based Gem-Difluoroalkenyl Arene Synthesis

The Wittig reaction offers an alternative route using 3-chloro-4-fluorobenzaldehyde and stabilized ylides. For example, reacting the aldehyde with (triphenylphosphoranylidene)acetate in dichloromethane generates the target alkene via a [2+2] cycloaddition-elimination mechanism. This method avoids organometallic reagents but requires careful control of ylide stoichiometry to prevent over-alkylation.

Mechanistic Insight: The ylide’s nucleophilic carbon attacks the aldehyde’s electrophilic carbonyl, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and the desired alkene.

Hydrodefluorination for Monofluoroalkene Derivatives

Selective hydrodefluorination of perfluorinated precursors using palladium catalysts (e.g., Pd/C) in hydrogen atmosphere converts gem-difluoroalkenes to monofluoro derivatives. This step is critical for accessing stereochemically pure 3-(3-Chloro-4-fluorophenyl)-1-propene, as residual fluorine atoms influence pharmacological activity.

Catalytic Cross-Coupling Reactions

Heck Reaction of Aryl Chlorides with Olefins

The Heck coupling between 3-chloro-4-fluorophenyl chloride and propene derivatives using palladium acetate (Pd(OAc)₂) and triethylamine achieves C–C bond formation under mild conditions. Key considerations include:

- Ligand design: Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic turnover by stabilizing the Pd(0) intermediate.

- Solvent effects: Polar aprotic solvents (e.g., DMF) improve aryl chloride activation by increasing oxidative addition rates.

Table 2: Heck Reaction Parameters

| Ligand | Solvent | Temperature (°C) | Yield (%) | |

|---|---|---|---|---|

| dppf | DMF | 80 | 78 | |

| PPh₃ | Toluene | 100 | 65 |

Palladium-Catalyzed Coupling for Functionalized Propene Derivatives

Silver-mediated allylation using allylic pivalates and aryl C–H bonds enables direct functionalization without pre-activated substrates. This method employs a synergistic Pd/Ag catalytic system, where silver(I) pivalate cleaves the aryl C–H bond via concerted metalation-deprotonation (CMD), forming an arylsilver intermediate that transfers to a π-allylpalladium complex.

Halogen Exchange and Substitution Pathways

Fluoride Displacement in Nitrobenzene Derivatives

Nucleophilic aromatic substitution (SNAr) of nitro-substituted precursors with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) introduces fluorine at the para position. Electron-withdrawing nitro groups activate the ring for fluoride displacement, though competing hydrolysis necessitates anhydrous conditions.

Chlorine-Fluorine Metathesis Reactions

Organocatalyzed fluoride metathesis using 3-chloro-4-fluorophenylmagnesium bromide and acyl anhydrides exchanges halogens via a pyridinium fluoride intermediate. This atom-economical method avoids stoichiometric metal reagents, though it is currently limited to activated arenes.

Mechanistic Highlight:

- DMAP (4-dimethylaminopyridine) reacts with pentafluoropyridine to form a pyridinium fluoride salt.

- The salt transfers fluoride to the acyl anhydride, generating an acyl fluoride and regenerating DMAP.

3-(3-Chloro-4-fluorophenyl)-1-propene is an organofluorine compound with the molecular formula Carbon₉Hydrogen₈ChlorineFluorine and a molecular weight of 170.61 grams per mole [1]. This compound features a propene backbone substituted with a 3-chloro-4-fluorophenyl group, where the chloro and fluoro substituents on the aromatic ring confer significant electron-withdrawing effects that profoundly influence its reactivity patterns . The presence of both halogen substituents creates a unique electronic environment that affects electrophilic substitution reactions, polymerization mechanisms, and cross-coupling processes [3].

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of 3-(3-Chloro-4-fluorophenyl)-1-propene is fundamentally governed by the electronic effects of the halogen substituents present on the aromatic ring [4]. Electrophilic aromatic substitution reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile while preserving the aromaticity of the system [5]. The compound exhibits characteristic substitution patterns that reflect the combined influence of both chlorine and fluorine substituents.

Regioselectivity in Halogenated Aromatic Systems

The regioselectivity in halogenated aromatic systems follows predictable patterns based on the electronic properties of the substituents [6] [7]. For 3-(3-Chloro-4-fluorophenyl)-1-propene, the regioselectivity is determined by the relative electrophilicities of the carbon positions on the aromatic ring [8]. The RegioSQM method for predicting regioselectivity identifies positions with the lowest free energies as the most nucleophilic centers, which correlates with the regiochemical outcome in electrophilic aromatic halogenation reactions [6] [7].

In polyhalogenated systems like 3-(3-Chloro-4-fluorophenyl)-1-propene, the selectivity follows the same trend observed for nucleophilic aromatic substitution reactions, where the most electrophilic carbon becomes the preferred site of attack [8]. The presence of both chlorine and fluorine substituents creates distinct electronic environments at different positions, with the meta positions relative to these electron-withdrawing groups being most susceptible to electrophilic attack [3].

Table 1: Regioselectivity Patterns in Halogenated Aromatic Systems

| Position Relative to Halogens | Electronic Character | Reactivity Toward Electrophiles | Predicted Product Distribution |

|---|---|---|---|

| ortho to Chlorine | Moderately deactivated | Low | 15-20% |

| meta to Chlorine | Least deactivated | Moderate | 35-40% |

| para to Chlorine | Moderately deactivated | Low | 10-15% |

| ortho to Fluorine | Strongly deactivated | Very low | 5-10% |

| meta to Fluorine | Moderately deactivated | Moderate | 25-35% |

Steric and Electronic Effects on Reactivity

The reactivity of 3-(3-Chloro-4-fluorophenyl)-1-propene in electrophilic aromatic substitution is controlled by both steric and electronic factors [9] [3]. Electronic effects dominate the reactivity profile, with both chlorine and fluorine acting as electron-withdrawing groups through inductive effects [3] [10]. Chlorine exhibits an inductive effect with a sigma value of +0.47, while fluorine shows an even stronger electron-withdrawing effect with a sigma value of +0.50 [10].

The electronic effects manifest differently depending on the mechanism involved [11]. Halogens are deactivating substituents that lower the rate of electrophilic aromatic substitution compared to unsubstituted benzene [10] [11]. However, they maintain their ortho-para directing ability due to resonance donation from their lone pairs, which can stabilize carbocation intermediates formed during the reaction [12].

Table 2: Electronic and Steric Effects on Reactivity

| Substituent | Inductive Effect (σᵢ) | Resonance Effect (σᵣ) | Overall Effect | Steric Hindrance |

|---|---|---|---|---|

| Chlorine | +0.47 | -0.15 | Deactivating | Moderate |

| Fluorine | +0.50 | -0.07 | Deactivating | Low |

| Propene Chain | -0.07 | 0.00 | Slightly Activating | Moderate |

| Combined Effect | +0.90 | -0.22 | Strongly Deactivating | Moderate |

Steric effects play a secondary but important role in determining reaction outcomes [9]. The anisotropic and steric effects in halogen substituent systems have been quantitatively analyzed, showing that both the carbon-halogen electric field and steric contributions are needed to explain halogen effects in aromatic systems [9]. The propene side chain contributes moderate steric hindrance that can influence the approach of large electrophiles .

Radical and Ionic Polymerization Mechanisms

3-(3-Chloro-4-fluorophenyl)-1-propene can undergo polymerization through both radical and ionic mechanisms, with the vinyl group serving as the primary polymerization site [13] [14]. The halogen substituents on the aromatic ring significantly influence the polymerization kinetics and stereochemistry of the resulting polymers [15].

Radical Initiation for Copolymer Formation

Radical polymerization of 3-(3-Chloro-4-fluorophenyl)-1-propene proceeds through conventional free radical mechanisms involving initiation, propagation, and termination steps [14] [16]. The polymerization can be initiated using various radical initiators, with particular effectiveness observed for fluorinated radicals such as the trifluoromethyl radical [16]. These fluorinated radicals demonstrate high efficiency in initiating polymerization of fluorinated monomers due to their enhanced reactivity [16].

The kinetics of radical polymerization are influenced by the electron-withdrawing nature of the halogen substituents [13]. Fluorinated acrylic monomers show distinct polymerization behavior under confinement conditions, with mathematical models describing the effect of nanoconfinement on polymerization kinetics [13]. The presence of both chlorine and fluorine substituents creates unique propagation characteristics that affect the molecular weight distribution and copolymer composition [14].

Table 3: Radical Polymerization Parameters

| Parameter | Value Range | Optimal Conditions | Effect of Halogens |

|---|---|---|---|

| Initiation Temperature | 60-150°C | 80-100°C | Enhanced thermal stability |

| Initiator Concentration | 0.1-2.0 mol% | 0.5-1.0 mol% | Improved efficiency with fluorinated initiators |

| Polymerization Rate | Moderate | Enhanced in presence of Lewis acids | Reduced due to electron withdrawal |

| Molecular Weight | 10³-10⁵ g/mol | Controlled by initiator ratio | Higher molecular weights achievable |

Copolymerization with other fluorinated monomers produces materials with enhanced properties [14]. The controlled radical polymerization techniques, including nitroxide-mediated polymerization and atom transfer radical polymerization, have been successfully applied to fluorinated styrenic monomers, suggesting similar applicability to 3-(3-Chloro-4-fluorophenyl)-1-propene derivatives [14].

Cationic Polymerization of Fluorinated Monomers

Cationic polymerization of fluorinated monomers, including compounds structurally related to 3-(3-Chloro-4-fluorophenyl)-1-propene, occurs through carbocation intermediates stabilized by the electron-withdrawing effects of the halogen substituents [17] [18]. The polymerization mechanism involves the formation of carbocations that propagate through addition to the vinyl group [18].

Boron trifluoride etherate and other Lewis acids serve as effective catalysts for cationic polymerization of fluorinated aromatic compounds [17] [18]. The catalyst selectively activates specific bonds to generate growing cationic species, as confirmed by proton nuclear magnetic resonance and matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis [18]. The polymerization of fluorinated aryl compounds has been demonstrated to proceed in a controlled manner, permitting chain extensions and facilitating access to block copolymers [17].

Table 4: Cationic Polymerization Characteristics

| Catalyst System | Temperature Range | Polymerization Control | Product Properties |

|---|---|---|---|

| Boron Trifluoride Etherate | 0-50°C | Good | High molecular weight |

| Aluminum Chloride | 25-80°C | Moderate | Broad molecular weight distribution |

| Fluorinated Lewis Acids | -20-25°C | Excellent | Narrow polydispersity |

| Protonic Acids | 0-40°C | Poor | Low molecular weight |

The fluorinated polymers produced through cationic polymerization exhibit unique properties including enhanced hydrophobicity and thermal stability [17]. The presence of fluorinated substituents in every repeat unit amplifies the favorable properties provided by carbon-fluorine bonds [17].

Cross-Coupling and Cyclization Reactions

Cross-coupling reactions involving 3-(3-Chloro-4-fluorophenyl)-1-propene provide access to extended conjugated systems and novel polymer architectures [19] [20]. The halogen substituents serve as reactive sites for various palladium-catalyzed coupling reactions [8] [21].

Suzuki-Miyaura Coupling for Extended Conjugation

The Suzuki-Miyaura coupling reaction is particularly well-suited for functionalization of 3-(3-Chloro-4-fluorophenyl)-1-propene due to its tolerance for various functional groups and mild reaction conditions [20] [21]. This cross-coupling reaction involves the formation of carbon-carbon bonds between organoborane reagents and halogenated aromatic compounds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [20].

The reaction mechanism proceeds through three basic steps, with oxidative addition typically being the rate-limiting step [20] [21]. The selectivity of cross-coupling follows patterns similar to nucleophilic aromatic substitution, where the most electrophilic carbon position becomes the preferred site for oxidative addition [8]. For polyhalogenated systems, site-selective coupling can be achieved by controlling electronic factors, steric factors, and catalyst ligand systems [8] [22].

Table 5: Suzuki-Miyaura Coupling Optimization

| Parameter | Standard Conditions | Optimized for Halogenated Substrates | Effect on Selectivity |

|---|---|---|---|

| Catalyst | Palladium(0) complexes | Palladium(0) with electron-rich ligands | Enhanced reactivity |

| Base | Potassium Carbonate | Cesium Carbonate | Improved yields |

| Solvent | Tetrahydrofuran/Water | Dimethoxyethane/Water | Better solubility |

| Temperature | 80-100°C | 60-80°C | Reduced side reactions |

| Reaction Time | 12-24 hours | 6-12 hours | Faster conversion |

The regioselectivity in Suzuki-Miyaura coupling of polyhalogenated aromatics can be predicted using computational methods that assess the relative electrophilicities of different carbon positions [22]. Modern approaches leverage machine learning algorithms to predict regioselectivity by integrating both electronic and steric effects [22].

Thermocyclodimerization to Perfluorocyclobutane Polymers

Thermocyclodimerization represents a unique polymerization pathway available to fluorinated compounds related to 3-(3-Chloro-4-fluorophenyl)-1-propene [23] [24]. This process involves the thermal-activated formation of perfluorocyclobutane rings through [2π+2π] cycloaddition reactions [23] [24].

The thermocyclodimerization mechanism requires temperatures of at least 150°C to initiate the radical-mediated cycloaddition reaction [24]. No catalyst is necessary, and no condensation products result from this process [24]. The reaction can be performed as a melt or in the presence of boiling solvents [24]. The formation of carbon-carbon bonds from carbon-carbon double bonds is thermally activated due to the lower double bond energy in fluorinated systems [24].

Table 6: Thermocyclodimerization Process Parameters

| Parameter | Typical Range | Optimal Conditions | Product Characteristics |

|---|---|---|---|

| Temperature | 150-250°C | 180-220°C | Complete conversion |

| Pressure | 1-10 atm | 1-5 atm | Improved control |

| Reaction Time | 2-24 hours | 4-8 hours | High molecular weight |

| Atmosphere | Inert gas | Nitrogen or Argon | Prevents oxidation |

| Catalyst | None required | Optional Lewis acids | Enhanced rate |

The resulting perfluorocyclobutane polymers exhibit exceptional thermal stability and unique optical properties [23] [24]. These materials find applications in fuel cell membranes, microlithography, and optical devices due to their outstanding chemical resistance and thermal properties [23]. The dimerization occurs principally in a head-to-head fashion, generating 1,2-substitution patterns within the formed hexafluorocyclobutane rings [24].

Rare-Earth Metal Catalyzed Syndioselective Polymerization

The coordination-insertion polymerization of 3-(3-Chloro-4-fluorophenyl)-1-propene using rare-earth metal catalysts represents a significant advancement in the synthesis of highly stereoregular fluorinated polymers. Rare-earth metal complexes, particularly those based on scandium, yttrium, and neodymium, have demonstrated exceptional capability in achieving syndioselective polymerization of fluorinated vinyl monomers [1] [2].

Scandium-based catalytic systems, specifically those employing the (Flu-CH2-Py)Sc(CH2SiMe3)2 precursor, exhibit remarkable activity for the polymerization of ortho-fluorostyrene, achieving activities up to 2.3 × 10^6 g polymer mol Sc^-1 h^-1 with perfect syndioselectivity exceeding 99% [1]. The unique electronic properties of the fluorinated phenyl group in 3-(3-Chloro-4-fluorophenyl)-1-propene, combined with the electron-withdrawing effects of both chlorine and fluorine substituents, create optimal conditions for stereocontrolled insertion .

The mechanistic pathway involves coordination of the vinyl group to the rare-earth metal center, followed by migratory insertion with high syndioselective control. The presence of the pyridinylfluorenyl ligand framework provides the necessary steric environment to enforce stereoregular chain growth [2]. Computational studies using density functional theory have revealed that the C-H···π interactions between the growing polymer chain and the ligand environment contribute significantly to the observed stereoselectivity [4].

Table 1: Rare-Earth Metal Catalyzed Syndioselective Polymerization of Fluorinated Monomers

| Catalyst System | Monomer | Activity (g polymer mol^-1 h^-1) | Syndiotacticity (%) | Molecular Weight (kg/mol) | PDI |

|---|---|---|---|---|---|

| Scandium-based (Flu-CH2-Py)Sc(CH2SiMe3)2 | ortho-Fluorostyrene | 2.3 × 10^6 | >99 | 85-150 | 1.8-2.1 |

| Yttrium-based (Flu-CH2-Py)Y(CH2SiMe3)2 | para-Chlorostyrene | 1.8 × 10^5 | >95 | 45-120 | 1.9-2.3 |

| Neodymium-based CGC/MAO | 1-Phenyl-1,3-butadiene | Not specified | >99 | 25-80 | 1.6-2.0 |

| Lanthanocene/Pyridinylfluorenyl | Fluorostyrene derivatives | High | >90 | 30-100 | 1.7-2.2 |

The polymerization proceeds through a living mechanism, enabling precise control over molecular weight and polydispersity. The resulting syndiotactic polymers exhibit enhanced thermal stability and unique crystallization behavior compared to their atactic counterparts [2]. The syndiotactic microstructure promotes the formation of crystalline domains with improved mechanical properties and chemical resistance.

Copolymerization with Styrene and Fluorinated Monomers

The copolymerization of 3-(3-Chloro-4-fluorophenyl)-1-propene with styrene and other fluorinated monomers provides access to materials with tailored properties through controlled composition and sequence distribution. The incorporation of fluorinated units into polystyrenic backbones significantly enhances thermal stability, chemical resistance, and surface properties [5] [6].

Rare-earth metal catalysts demonstrate exceptional capability for the random copolymerization of fluorinated monomers with styrene. The copolymerization of ortho-fluorostyrene with styrene using scandium-based catalysts yields copolymers with tunable fluorine content ranging from 0 to 100% simply by adjusting the monomer feed ratio [1]. The competitive reactivity ratios roFS = 0.295 and rSt = 0.289 indicate nearly ideal random copolymerization behavior [1].

The electronic effects of the halogen substituents on 3-(3-Chloro-4-fluorophenyl)-1-propene significantly influence copolymerization kinetics. The electron-withdrawing nature of both chlorine and fluorine reduces the nucleophilicity of the vinyl double bond, resulting in lower reactivity compared to unsubstituted styrene . However, this reduced reactivity can be advantageous for achieving controlled incorporation into copolymer chains.

Fluorinated α-methylstyrene derivatives exhibit distinct copolymerization behavior with styrene. Studies on fluoromethylstyrene and trifluoromethylstyrene copolymerization with styrene reveal reactivity ratios of rFMST = 0.08, rSt = 0.72 and rTFMST = 0.00, rSt = 0.64, respectively [5]. The bulkier trifluoromethyl group induces lower reactivity, promoting alternating copolymer formation.

Table 2: Reactivity Ratios for Copolymerization Systems with Fluorinated Monomers

| Monomer 1 | Monomer 2 | r1 | r2 | r1 × r2 | Copolymer Type |

|---|---|---|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)-1-propene | Styrene | 0.25-0.35 | 1.8-2.2 | 0.45-0.77 | Random |

| ortho-Fluorostyrene | Styrene | 0.295 | 0.289 | 0.085 | Random |

| Fluoromethylstyrene | Styrene | 0.08 | 0.72 | 0.058 | Random |

| Trifluoromethylstyrene | Styrene | 0.00 | 0.64 | 0.00 | Alternating tendency |

| 1-(4-Fluorophenyl)-1,3-butadiene | 1-Phenyl-1,3-butadiene | 1.66 | 2.00 | 3.32 | Random |

The copolymerization with 1-phenyl-1,3-butadiene derivatives demonstrates the versatility of rare-earth metal catalysts in controlling regioselectivity and stereoselectivity simultaneously. The highly 3,4-regioselective polymerization of 1-(4-fluorophenyl)-1,3-butadiene achieves regioselectivity exceeding 99% while maintaining random copolymer microstructure [7].

Thermodynamic and Kinetic Control in Polymer Microstructure

Reactivity Ratios in Copolymer Systems

The determination of accurate reactivity ratios for copolymerization systems involving 3-(3-Chloro-4-fluorophenyl)-1-propene is essential for predicting copolymer composition and microstructure. The reactivity ratios provide quantitative insight into the relative preference of each monomer for incorporation into the growing polymer chain [8] [9].

Traditional methods for reactivity ratio determination, such as the Fineman-Ross and Kelen-Tüdős methods, rely on low-conversion copolymerization experiments with varying initial monomer feed compositions [8]. However, recent advances have introduced more sophisticated approaches that incorporate both low and high conversion data to improve accuracy and detect deviations from the terminal model [9].

The IUPAC recommended method for reactivity ratio determination utilizes copolymer compositions as a function of conversion and initial monomer composition, covering a wide range of conditions to detect systematic errors [9]. This comprehensive approach provides reactivity ratios with well-defined confidence intervals and alerts for potential model deviations.

For fluorinated monomer systems, the electronic effects of halogen substituents significantly influence reactivity ratios. The electron-withdrawing nature of fluorine and chlorine substituents on the aromatic ring reduces the electron density of the vinyl double bond, affecting both the rate of propagation and the selectivity of monomer addition [5].

Computational methods, including artificial neural networks trained on extensive databases of reactivity ratios, offer promising alternatives for predicting reactivity ratios based solely on monomer chemical structures [10]. These machine learning approaches demonstrate significantly higher accuracy than classical prediction methods such as the Q-e scheme.

Molecular Weight Distribution Analysis

The molecular weight distribution of polymers derived from 3-(3-Chloro-4-fluorophenyl)-1-propene plays a crucial role in determining material properties and performance characteristics. Multiple analytical techniques are employed to characterize molecular weight distributions, each providing complementary information about polymer structure and properties [11] [12].

Gel Permeation Chromatography remains the gold standard for molecular weight distribution analysis, providing information about number average molecular weight (Mn), weight average molecular weight (Mw), z-average molecular weight (Mz), and polydispersity index [13] [14]. The technique separates polymers based on their hydrodynamic volume in solution, with larger molecules eluting first from the porous stationary phase.

Size Exclusion Chromatography with multiple detection systems enhances the analytical capability by providing absolute molecular weight measurements independent of calibration standards [15]. The combination of refractive index, light scattering, and viscometry detectors enables determination of molecular weight, molecular size, and branching characteristics simultaneously.

Table 3: Molecular Weight Distribution Analysis Methods for Fluorinated Polymers

| Method | Molecular Weight Range | Information Obtained | Accuracy | Sample Requirements |

|---|---|---|---|---|

| Gel Permeation Chromatography (GPC) | 500 - 10^7 Da | Mn, Mw, Mz, PDI, Distribution | Relative (±5%) | 1-10 mg |

| Size Exclusion Chromatography (SEC) | 500 - 10^7 Da | Mn, Mw, Mz, PDI, Distribution | Relative (±5%) | 1-10 mg |

| MALDI-TOF Mass Spectrometry | 500 - 50,000 Da | Exact masses, End groups | Absolute (±0.1%) | 0.1-1 mg |

| Light Scattering Detection | 1,000 - 10^8 Da | Absolute Mw, Rg | Absolute (±2%) | 5-20 mg |

| Viscometry Detection | 1,000 - 10^6 Da | Intrinsic viscosity, Branching | Relative (±10%) | 5-15 mg |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry provides unique advantages for end group analysis and exact molecular weight determination of oligomers and low molecular weight polymers [16] [17]. The technique generates singly charged polymer ions with minimal fragmentation, enabling resolution of individual n-mers within the polymer distribution.

The polydispersity index (Mw/Mn) serves as a critical parameter for characterizing the breadth of molecular weight distribution. Living polymerization systems typically achieve narrow distributions with PDI values between 1.02 and 1.10, while conventional free radical polymerization yields broader distributions with PDI values ranging from 1.5 to 20 [18].

Advanced Polymer Architectures

Block Copolymers for Self-Assembly Applications

The incorporation of 3-(3-Chloro-4-fluorophenyl)-1-propene units into block copolymer architectures enables the development of hierarchical self-assembled structures with unique morphological characteristics. Fluorinated block copolymers combine the exceptional properties of fluoropolymers with the self-assembly behavior of amphiphilic systems [19] [20].

High-χ fluorinated block copolymers prepared through post-modification of poly(styrene)-block-poly(glycidyl methacrylate) with fluorinated alkylthiol pendant groups demonstrate remarkable hierarchical assembly behavior [19]. The incorporation of perfluorooctylthiol and perfluorodecylthiol groups creates systems with primary lamellar morphology and orthogonal smectic sublattices with 3 nanometer spacing.

The unique fluorophobic interactions between fluorinated segments drive phase separation at multiple length scales. Primary phase separation occurs between the polystyrene and fluorinated blocks, while secondary organization within the fluorinated domain creates ordered sublattices [19]. These hierarchical structures exhibit near-perfect orthogonality between primary and sublattice orientations.

Table 4: Block Copolymer Self-Assembly Characteristics for Fluorinated Systems

| Block Copolymer Type | Volume Fraction (φ) | Primary Morphology | Sublattice Spacing (nm) | Glass Transition (°C) | Applications |

|---|---|---|---|---|---|

| PS-b-GPFOT | 0.3-0.7 | Lamellae | 3.0-3.5 | 85-110 | Nanopatterning |

| PS-b-GPFDT | 0.25-0.65 | Lamellae | 2.8-3.2 | 90-115 | Membranes |

| Fluorinated Triphilic BCP | 0.2-0.8 | Spheres to worms | Not applicable | 45-85 | Drug delivery |

| PVDF-co-HFP-g-VBC | 0.4-0.6 | Micelles | Not applicable | 120-140 | Fuel cells |

| Fluorinated α-methylstyrene copolymers | 0.1-0.9 | Disordered | Not applicable | 105-114 | Coatings |

Triphilic block copolymers containing fluorinated segments exhibit complex morphological evolution from spherical micelles to wormlike structures and finally to nail-shaped assemblies [20]. The morphological transitions are controlled by the balance between core-chain stretching, incompatibility between lipophilic and fluorophilic blocks, and interfacial tension.

The thermal annealing behavior of fluorinated block copolymers reveals liquid crystal-like ordering within the fluorinated domains. Differential scanning calorimetry and X-ray scattering studies demonstrate multiple thermal transitions corresponding to different organizational levels within the hierarchical structure [19].

Functionalized Polymers for Fuel Cell Membranes

The development of functionalized polymers incorporating 3-(3-Chloro-4-fluorophenyl)-1-propene for fuel cell membrane applications represents a significant advancement in proton exchange membrane technology. Fluorinated polymers offer exceptional chemical stability, thermal resistance, and ionic conductivity essential for fuel cell operation [21] [22].

Perfluorosulfonic acid polymers, including Nafion and Flemion, represent the current state-of-the-art for fuel cell membranes [22]. These materials are synthesized through direct copolymerization of tetrafluoroethylene with fluorinated vinyl ether monomers bearing sulfonic acid functionality. The resulting membranes exhibit excellent proton conductivity and chemical stability under fuel cell operating conditions.

Partially fluorinated polymer membranes based on poly(vinylidene fluoride-co-hexafluoropropylene) with grafted ionic groups provide alternatives to fully fluorinated systems [23]. The grafting of 4-vinyl benzyl chloride followed by quaternization with imidazole creates anion exchange membranes with enhanced alkaline stability and reduced cost compared to perfluorinated analogs.

Table 5: Performance Properties of Fluorinated Polymer Membranes for Fuel Cell Applications

| Polymer Type | Ion Exchange Capacity (meq/g) | Proton Conductivity (S/cm) | Water Uptake (%) | Thermal Stability (°C) | Methanol Crossover (mA/cm²) |

|---|---|---|---|---|---|

| Nafion (PFSA) | 0.9-1.1 | 0.08-0.12 | 15-25 | 280-300 | 120-180 |

| Flemion (PFSA) | 0.8-1.0 | 0.06-0.10 | 12-20 | 250-280 | 100-150 |

| PVDF-co-HFP-g-VBC | 1.2-1.8 | 0.03-0.08 | 20-35 | 180-220 | 60-100 |

| Partially Fluorinated Arylene | 1.5-2.2 | 0.05-0.15 | 25-45 | 200-250 | 40-80 |

| Cross-linked Fluoropolymer | 0.7-1.3 | 0.04-0.09 | 10-18 | 220-260 | 80-120 |

The synthesis routes for functional fluoropolymers include direct copolymerization of fluorinated functional monomers with fluoroalkenes and chemical modification of preformed fluoropolymers [21]. Direct copolymerization approaches utilize monomers such as α,β,β-trifluorostyrenes and trifluorovinyl oxy aromatic compounds bearing sulfonic or phosphonic acid groups.

Cross-linking strategies enhance membrane durability and reduce methanol crossover in direct methanol fuel cells. The incorporation of cross-linkable fluorinated monomers enables post-polymerization curing to form three-dimensional networks with improved dimensional stability and reduced swelling [21].

Hybrid membrane approaches combine fluorinated polymers with inorganic fillers such as silica to enhance proton conductivity and mechanical properties [23]. The incorporation of 3-aminopropyl trimethoxysilane into poly(vinylidene fluoride-co-hexafluoropropylene) matrices creates membranes with improved ion exchange capacity and alkaline stability.

XLogP3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard